N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
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Overview
Description
N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share similar structural features and reactivity patterns.
4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group exhibit similar chemical behavior.
Hydrazinecarboxamide derivatives: These compounds have comparable functional groups and applications.
Uniqueness
N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
180045-53-8 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C14H22N4O2/c1-18(2)10-4-9-15-14(19)17-16-11-12-5-7-13(20-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H2,15,17,19)/b16-11+ |
InChI Key |
KSTBXGQYCUMRFV-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CN(C)CCCNC(=O)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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